molecular formula C20H14ClF4NO2 B2567672 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 477860-63-2

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone

Cat. No.: B2567672
CAS No.: 477860-63-2
M. Wt: 411.78
InChI Key: BNDVOVYUXBTBQJ-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H14ClF4NO2 and its molecular weight is 411.78. The purity is usually 95%.
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Biological Activity

3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a synthetic compound belonging to the class of hydroxypyridones, known for their diverse biological activities. This compound features a complex structure with multiple halogenated aromatic groups, which enhances its chemical reactivity and biological potential. This article explores its biological activity, including antimicrobial and antiviral properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

  • Molecular Formula : C18H15ClF3N1O2
  • Molecular Weight : 373.77 g/mol

The presence of chlorine and fluorine atoms contributes significantly to its unique biological properties, including increased lipophilicity and potential bioactivity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit notable antiviral activity. Specifically, hydroxypyridones have been studied for their ability to inhibit reverse transcriptase associated with HIV. These compounds selectively inhibit viral replication pathways without affecting host cell functions, making them promising candidates for antiviral drug development .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes crucial for viral replication. Interaction studies have focused on its binding affinity to target enzymes such as:

  • Reverse Transcriptase : Inhibits the replication of retroviruses like HIV.
  • Ribonuclease H : Plays a role in the degradation of RNA in RNA-DNA hybrids.

These studies often utilize techniques like molecular docking and kinetic assays to evaluate the compound's efficacy against these targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-HydroxyquinolineHydroxylated aromatic ringAntimicrobial
2-Hydroxy-5-nitrobenzaldehydeNitro group on benzeneAntiviral
6-Fluoro-4-hydroxyquinolineFluorine substitutionAntibacterial
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy... Multiple halogen substituentsBroad-spectrum activity

The combination of multiple halogen substituents in this compound enhances its selectivity and potency against specific biological targets compared to simpler analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on HIV Inhibition : A study comparing various substituted pyridines showed that compounds with similar halogen substitutions exhibited potent inhibitory activity against HIV-1, with some achieving picomolar efficacy against wild-type strains .
  • Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties of hydroxypyridones indicated that these compounds could serve as effective agents against a range of bacterial strains, demonstrating both bactericidal and bacteriostatic effects .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF4NO2/c21-16-5-2-6-17(22)14(16)10-15-18(27)7-8-26(19(15)28)11-12-3-1-4-13(9-12)20(23,24)25/h1-9,27H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDVOVYUXBTBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.